ethyl 4-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
CAS No.: 532975-50-1
Cat. No.: VC4784603
Molecular Formula: C28H25Cl2N3O4S
Molecular Weight: 570.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532975-50-1 |
|---|---|
| Molecular Formula | C28H25Cl2N3O4S |
| Molecular Weight | 570.49 |
| IUPAC Name | ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C28H25Cl2N3O4S/c1-2-37-28(36)18-7-10-20(11-8-18)32-26(34)17-38-25-16-33(24-6-4-3-5-22(24)25)14-13-31-27(35)21-12-9-19(29)15-23(21)30/h3-12,15-16H,2,13-14,17H2,1H3,(H,31,35)(H,32,34) |
| Standard InChI Key | AOUDOPDXOPCVHI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₈H₂₅Cl₂N₃O₄S, with a molecular weight of 570.49 g/mol. Its IUPAC name reflects its multicomponent structure: ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate. Key structural elements include:
-
A 2,4-dichlorophenylformamido group linked via an ethyl spacer to an indole ring.
-
A thioether bridge connecting the indole to an acetamido-benzoate backbone .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₅Cl₂N₃O₄S | |
| Molecular Weight | 570.49 g/mol | |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| InChIKey | AOUDOPDXOPCVHI-UHFFFAOYSA-N |
Stereochemical Considerations
The compound is achiral, as confirmed by its SMILES representation and absence of stereocenters. Computational models predict a planar indole ring system, with the dichlorophenyl group oriented orthogonally to minimize steric strain .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves a multi-step sequence, typically including:
-
Indole Functionalization: Alkylation of 1H-indol-3-yl with 2-aminoethyl chloride to introduce the ethylamine spacer .
-
Formamidation: Reaction with 2,4-dichlorobenzoyl chloride to form the formamido group .
-
Thioether Formation: Coupling the indole derivative with a sulfanylacetamido-benzoate intermediate via nucleophilic substitution.
Critical Parameters:
-
Temperature: Reactions are conducted at 0–25°C to prevent decomposition.
-
Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are used for polar and non-polar steps, respectively .
-
Catalysts: Triethylamine (TEA) facilitates deprotonation during amide bond formation .
Biological Activity and Mechanisms
Table 2: Hypothesized Targets and Effects
| Target Class | Mechanism | Potential Indication |
|---|---|---|
| Kinases (e.g., BRAF) | ATP-binding site competition | Oncology |
| Bacterial Topoisomerase IV | DNA replication interference | Antimicrobials |
| COX-2 | Prostaglandin synthesis inhibition | Inflammation |
ADMET Profiles
-
Lipophilicity: Predicted logP = 4.58, suggesting moderate membrane permeability.
-
Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with surfactants.
-
Metabolic Stability: Susceptible to hepatic CYP3A4-mediated oxidation at the indole and thioether moieties .
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization:
-
Chlorine Substitution: Replacing 2,4-dichloro groups with fluorines may enhance metabolic stability .
-
Benzoate Modification: Introducing electron-withdrawing groups could improve solubility .
Preclinical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume